11-Mercaptoundecyl trifluoroacetate

Catalog No.
S962690
CAS No.
138524-05-7
M.F
C13H23F3O2S
M. Wt
300.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Mercaptoundecyl trifluoroacetate

CAS Number

138524-05-7

Product Name

11-Mercaptoundecyl trifluoroacetate

IUPAC Name

11-sulfanylundecyl 2,2,2-trifluoroacetate

Molecular Formula

C13H23F3O2S

Molecular Weight

300.38

InChI

InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2

InChI Key

YOZNBMSWVPXLKM-UHFFFAOYSA-N

SMILES

C(CCCCCOC(=O)C(F)(F)F)CCCCCS
  • Self-assembled Monolayers (SAMs)

    11-MUT can form ordered assemblies on metal surfaces due to the strong affinity of the thiol group to metals and the ability of the trifluoroacetate group to tailor the surface properties []. These self-assembled monolayers (SAMs) are used to modify the surface chemistry of metals for applications in sensors, electronics, and biomaterials [].

  • Drug Delivery Systems

    The ability of 11-MUT to bind to both metals and biological molecules makes it a potential candidate for drug delivery systems. The molecule can be designed to carry a drug molecule and target it to specific cells or tissues [].

11-Mercaptoundecyl trifluoroacetate is a thiol compound characterized by a long carbon chain and a trifluoroacetate functional group. Its chemical structure includes a mercapto group (-SH) attached to an undecyl chain (11 carbon atoms), which is further esterified with trifluoroacetic acid. This compound is notable for its ability to form self-assembled monolayers on various substrates, making it of interest in materials science and nanotechnology.

Involving 11-mercaptoundecyl trifluoroacetate include:

  • Ester Hydrolysis: The ester bond in 11-mercaptoundecyl trifluoroacetate can undergo hydrolysis in the presence of water or bases, leading to the release of trifluoroacetic acid and the corresponding thiol.
  • Self-Assembly: When deposited on surfaces, it can undergo self-assembly to form organized monolayers, which can be characterized using techniques like atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) .

While specific biological activities of 11-mercaptoundecyl trifluoroacetate are not extensively documented, thiol compounds are generally known for their roles in biological systems, including:

  • Antioxidant Properties: Thiols can act as antioxidants by donating electrons to reactive oxygen species.
  • Cellular Interactions: The ability to form self-assembled monolayers suggests potential applications in biosensing and drug delivery systems, where interactions with biomolecules are crucial .

The synthesis of 11-mercaptoundecyl trifluoroacetate typically involves the following steps:

  • Preparation of Thiol: Starting from undecylenic acid or similar precursors, the thiol group is introduced through thiolation reactions.
  • Esterification: The thiol is then reacted with trifluoroacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the ester linkage .
  • Purification: The product is purified through techniques such as column chromatography or recrystallization.

11-Mercaptoundecyl trifluoroacetate has several applications, including:

  • Surface Modification: Used to create functionalized surfaces for sensors and biosensors.
  • Nanotechnology: Its ability to form stable monolayers makes it suitable for applications in nanofabrication and material science.
  • Drug Delivery Systems: Potential use in targeted drug delivery due to its biocompatibility and ability to interact with biological molecules.

Studies involving 11-mercaptoundecyl trifluoroacetate often focus on its interactions with various biomolecules and materials. For instance:

  • Self-Assembled Monolayers: Research has shown that these monolayers can influence the adsorption of proteins and other biomolecules, potentially affecting cellular behavior .
  • Chemical Reactivity: Investigations into its reactivity with metal surfaces reveal insights into its potential for catalysis and sensor development .

Several compounds share structural similarities with 11-mercaptoundecyl trifluoroacetate, each exhibiting unique properties:

Compound NameStructure/Functional GroupUnique Features
11-Mercaptoundecanoic AcidThiol group with a decanoic acid tailSimpler structure; lacks ester functionality
12-Mercaptododecyl TrifluoroacetateThiol group with a dodecyl chainLonger carbon chain; potential for different properties
11-Mercapto-1-undeceneThiol group with a double bondUnsaturated; different reactivity profile

These compounds are compared based on their carbon chain length, functional groups, and reactivity, highlighting how 11-mercaptoundecyl trifluoroacetate's unique trifluoroacetate group enhances its applications in surface chemistry and material science.

11-Mercaptoundecyl trifluoroacetate (CAS 138524-05-7) emerged as a specialized reagent in surface chemistry research during the late 20th and early 21st centuries. Its development aligns with advancements in self-assembled monolayer (SAM) technology, where sulfur-containing molecules became critical for functionalizing noble metal surfaces. Early SAM studies focused on alkanethiols, but the need for stable, functionalizable surfaces drove innovation in thiol-terminated molecules. The compound’s synthesis leveraged established methods for introducing trifluoroacetate groups to alkylthiol precursors, enabling precise surface modification.

Significance in Surface Chemistry Research

This compound’s significance lies in its dual functionality: the mercaptoundecyl chain enables strong gold-thiolate bond formation, while the trifluoroacetate moiety facilitates controlled deprotection for subsequent functionalization. Key contributions include:

  • SAM Stability: Enhanced packing density due to the undecyl chain’s hydrophobic interactions, critical for applications requiring low-defect surfaces.
  • Biochip Development: Used in maleimide-functionalized SAMs for immobilizing thiol-terminated peptides and carbohydrates, enabling high-throughput biological assays.
  • Antimicrobial Coatings: Serves as a precursor for quaternary ammonium-functionalized surfaces, demonstrating bactericidal properties against Gram-negative bacteria.

Overview of Applications in Materials Science

11-Mercaptoundecyl trifluoroacetate has been integral to:

ApplicationKey FeaturesReferences
BiosensorsFunctionalized gold electrodes for E. coli detection via porphyrin SAMs
Antifouling CoatingsPEG-terminated SAMs to prevent protein adsorption
Antimicrobial SurfacesQuaternary ammonium-modified membranes for biofilm inhibition

Chemical Identity and Nomenclature

Systematic Name: 11-Sulfanylundecyl 2,2,2-trifluoroacetate
Molecular Formula: C₁₃H₂₃F₃O₂S
Molecular Weight: 300.38 g/mol
CAS Number: 138524-05-7
Structure: A trifluoroacetate ester linked to an 11-carbon mercaptoundecyl chain, featuring a terminal thiol group for gold surface attachment.

Structural Characteristics

Molecular Formula and Weight

11-Mercaptoundecyl trifluoroacetate possesses the molecular formula C₁₃H₂₃F₃O₂S [1] [2] [3]. The compound exhibits a molecular weight of 300.38 grams per mole, with the monoisotopic mass being 300.137086 atomic mass units [2]. This molecular composition reflects the presence of thirteen carbon atoms, twenty-three hydrogen atoms, three fluorine atoms, two oxygen atoms, and one sulfur atom within the molecular structure [1] [3].

Structural Configuration and Bond Characteristics

The structural configuration of 11-mercaptoundecyl trifluoroacetate features a linear alkyl chain of eleven carbons terminated with a thiol group at one end and an ester linkage connecting to a trifluoroacetate moiety at the other end [1] [9]. The chemical structure can be represented by the SMILES notation FC(F)(F)C(=O)OCCCCCCCCCCCS, indicating the systematic arrangement of functional groups [1] [9]. The InChI key YOZNBMSWVPXLKM-UHFFFAOYSA-N provides a unique identifier for this specific structural configuration [1] [2] [3].

The molecular architecture exhibits a flexible alkyl chain that allows for various conformational arrangements [12] [13]. The carbon-carbon bonds within the undecyl chain demonstrate typical tetrahedral geometry with bond angles of approximately 109.5 degrees [12]. The ester linkage between the alkyl chain and trifluoroacetate group establishes a planar configuration around the carbonyl carbon due to sp² hybridization [12].

Functional Groups: Mercapto and Trifluoroacetate Moieties

The compound contains two distinct functional groups that define its chemical behavior and reactivity patterns [14] [15]. The mercapto group (-SH) represents a thiol functional group characterized by a sulfur atom bonded to a hydrogen atom [14]. This group exhibits nucleophilic properties due to the presence of lone pairs of electrons on the sulfur atom [28] [29]. The sulfur-hydrogen bond demonstrates typical bond characteristics with a bond length of approximately 1.35 Ångstroms [29].

The trifluoroacetate moiety consists of an ester functional group derived from trifluoroacetic acid [15] [19]. This group features a carbonyl carbon double-bonded to oxygen and single-bonded to an oxygen atom that connects to the alkyl chain [15]. The trifluoromethyl group (CF₃) attached to the carbonyl carbon significantly influences the electronic properties of the ester through its strong electron-withdrawing characteristics [15] [22]. The three fluorine atoms create a highly electronegative environment that affects both the reactivity and stability of the ester bond [15].

Physical Properties

Appearance and State at Standard Conditions

11-Mercaptoundecyl trifluoroacetate appears as a liquid at standard temperature and pressure conditions [1] [17]. The compound demonstrates characteristics typical of long-chain aliphatic esters, exhibiting a relatively low volatility compared to shorter-chain analogues [17]. The physical state reflects the molecular weight and intermolecular forces present within the compound structure [17].

Melting Point (50-51°C) and Thermal Behavior

The compound exhibits a melting point range of 50-51°C, indicating a relatively low melting temperature for an organic compound of this molecular weight [1] [8] [9]. This thermal behavior suggests the presence of moderate intermolecular forces, primarily van der Waals interactions along the alkyl chain [28]. The narrow melting point range indicates a high degree of purity and uniform molecular structure [1].

The thermal stability of the compound varies depending on environmental conditions and the presence of catalysts [37] [38]. Under standard atmospheric conditions, the molecule demonstrates reasonable thermal stability below its melting point [37]. However, elevated temperatures may promote decomposition reactions, particularly affecting the ester linkage and thiol group [37] [38].

Density (1.059 g/mL at 25°C) and Refractive Index

At 25°C, 11-mercaptoundecyl trifluoroacetate exhibits a density of 1.059 grams per milliliter [1] [8] [9]. This density value reflects the molecular packing efficiency and the presence of heavy atoms, particularly the sulfur atom and three fluorine atoms [1]. The density measurement provides important information for calculating molar volumes and understanding intermolecular interactions [1].

The refractive index of the compound measures n₂₀/D 1.4294 [1] [8] [9]. This optical property indicates the degree to which light bends when passing through the material [1]. The refractive index value falls within the typical range for organic compounds containing fluorine atoms and sulfur functionalities [1].

Physical PropertyValueTemperature (°C)
Density1.059 g/mL25
Refractive Index1.429420
Melting Point50-51°C-

Solubility Profile in Various Solvents

The solubility characteristics of 11-mercaptoundecyl trifluoroacetate reflect the amphiphilic nature of the molecule, containing both hydrophobic alkyl chain segments and polar functional groups [20] [22]. The compound demonstrates enhanced solubility in polar organic solvents due to the presence of the ester functionality and the polar nature of the trifluoroacetate group [20] [22].

In polar organic solvents such as acetone, alcohols, and ethers, the compound exhibits good solubility characteristics [20]. The trifluoroacetate group contributes to solubility in polar media through dipole-dipole interactions and potential hydrogen bonding with protic solvents [20] [22]. The long alkyl chain promotes solubility in nonpolar and moderately polar organic solvents through van der Waals interactions [20].

Water solubility remains limited due to the hydrophobic nature of the undecyl chain, despite the presence of polar functional groups [20]. The balance between hydrophobic and hydrophilic portions of the molecule determines the overall solubility behavior in aqueous systems [20].

Chemical Properties

Reactivity of the Thiol Group

The thiol functional group in 11-mercaptoundecyl trifluoroacetate exhibits characteristic reactivity patterns associated with sulfur-containing compounds [28] [29] [30]. The mercapto group demonstrates nucleophilic behavior due to the presence of lone pairs of electrons on the sulfur atom [28] [29]. This nucleophilicity enables the thiol group to participate in various chemical reactions, including nucleophilic substitution and addition reactions [28] [29].

Oxidation reactions represent a significant aspect of thiol chemistry [29] [30]. Under atmospheric conditions, the thiol group can undergo oxidation to form disulfide bonds with other thiol-containing molecules [29] [30] [36]. This oxidation process proceeds through radical mechanisms initiated by molecular oxygen [29] [36]. The formation of disulfide bonds occurs readily in the presence of mild oxidizing agents [29] [30].

The thiol group exhibits high affinity for metal surfaces and metal ions, making it suitable for coordination chemistry applications [29] [31]. This metal-binding capability stems from the soft Lewis base character of sulfur, which preferentially coordinates to soft Lewis acid metal centers [31]. The formation of metal-sulfur bonds contributes to the stability of metal-thiolate complexes [31].

Acid-base properties of the thiol group reflect the relatively low pKa value compared to alcohols [28] [29]. The sulfur atom can be deprotonated under basic conditions to form thiolate anions, which exhibit enhanced nucleophilicity compared to the neutral thiol form [28] [29]. This property influences the reactivity and chemical behavior of the compound in various pH environments [28] [29].

Reactivity of the Trifluoroacetate Group

The trifluoroacetate ester group demonstrates distinct reactivity characteristics influenced by the electron-withdrawing trifluoromethyl substituent [32] [35] [39]. The presence of three fluorine atoms significantly affects the electronic environment of the carbonyl carbon, increasing its electrophilicity compared to non-fluorinated esters [32] [35]. This enhanced electrophilicity promotes nucleophilic attack at the carbonyl center [32] [35].

Hydrolysis reactions of the trifluoroacetate group proceed through both acid-catalyzed and base-catalyzed mechanisms [32] [34] [35]. The electron-withdrawing nature of the trifluoromethyl group facilitates these hydrolysis processes by stabilizing the tetrahedral intermediate formed during the reaction [32] [35]. The hydrolysis rate depends on pH, temperature, and the presence of catalytic species [32] [35].

The ester linkage exhibits susceptibility to nucleophilic attack by various nucleophiles beyond water [32] [35]. Alcohols, amines, and other nucleophilic species can react with the carbonyl carbon to form new ester or amide bonds [32]. The reactivity pattern follows typical nucleophilic acyl substitution mechanisms [32] [35].

Stability Under Various Conditions

The stability of 11-mercaptoundecyl trifluoroacetate varies significantly depending on environmental conditions, including temperature, pH, and atmospheric composition [33] [36] [37]. Under ambient conditions and neutral pH, the compound demonstrates reasonable stability for handling and storage [1] [17]. However, exposure to extreme conditions can promote decomposition reactions [33] [37].

Temperature effects on stability become pronounced at elevated temperatures above the melting point [37]. Thermal decomposition pathways may involve cleavage of the ester bond, oxidation of the thiol group, or elimination reactions [37] [38]. The presence of atmospheric oxygen accelerates degradation processes, particularly affecting the thiol functionality [36] [37].

pH stability varies across different ranges [33] [35]. Under strongly acidic conditions, the ester group may undergo acid-catalyzed hydrolysis [34] [35]. Basic conditions can promote both ester hydrolysis and thiol oxidation reactions [32] [35]. Neutral pH conditions provide optimal stability for long-term storage [33].

Light exposure and photochemical processes can initiate degradation pathways [36]. Ultraviolet radiation may promote radical formation and subsequent oxidation reactions [36]. Storage under dark conditions or in amber containers helps preserve compound integrity [36].

Hydrolysis Mechanisms

The hydrolysis of 11-mercaptoundecyl trifluoroacetate proceeds through well-established mechanistic pathways characteristic of ester hydrolysis [32] [34] [35]. The process involves nucleophilic attack by water molecules at the electrophilic carbonyl carbon [32] [35]. The trifluoromethyl group significantly influences the reaction kinetics and mechanism through its electron-withdrawing effects [32] [35].

Acid-catalyzed hydrolysis follows an associative mechanism where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon [34] [35]. The protonated ester undergoes nucleophilic attack by water to form a tetrahedral intermediate [34]. Subsequent elimination of the alcohol portion regenerates the carbonyl group, producing trifluoroacetic acid and 11-mercaptoundecanol [34] [35].

Base-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ions or water molecules acting as nucleophiles [32] [35]. The mechanism involves formation of a tetrahedral intermediate that subsequently eliminates the alkoxide leaving group [32] [35]. This pathway typically exhibits faster kinetics compared to acid-catalyzed processes due to the enhanced nucleophilicity of hydroxide ions [32] [35].

The hydrolysis rate depends on several factors including pH, temperature, ionic strength, and the presence of catalytic species [32] [35] [39]. Kinetic studies reveal that the electron-withdrawing trifluoromethyl group accelerates hydrolysis compared to non-fluorinated esters [32] [35]. The reaction follows second-order kinetics under basic conditions and first-order kinetics under acidic conditions [35] [39].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 11-mercaptoundecyl trifluoroacetate through analysis of nuclear spin interactions [10] [23] [26]. ¹H NMR spectroscopy reveals characteristic chemical shifts corresponding to different proton environments within the molecule [10] [26]. The thiol proton typically appears as a distinct signal around 2.5-3.0 ppm, depending on the chemical environment and hydrogen bonding interactions [10] [26].

The methylene protons of the undecyl chain exhibit characteristic multipicity patterns and chemical shifts reflecting their position relative to functional groups [10] [26]. Protons adjacent to the thiol group demonstrate downfield shifts due to the deshielding effect of the sulfur atom [10] [26]. Similarly, protons near the ester oxygen show characteristic chemical shifts influenced by the electron-withdrawing carbonyl group [10] [26].

¹³C NMR spectroscopy provides information about carbon environments and connectivity [10] [26]. The carbonyl carbon of the trifluoroacetate group appears significantly downfield, typically around 160-170 ppm [10]. The trifluoromethyl carbon exhibits characteristic splitting patterns due to coupling with fluorine nuclei [10]. The alkyl chain carbons show typical aliphatic chemical shifts in the 20-40 ppm range [10] [26].

¹⁹F NMR spectroscopy offers specific information about the fluorine-containing trifluoroacetate group [10]. The three equivalent fluorine atoms produce a single peak with characteristic chemical shift reflecting the electronic environment [10]. Coupling between fluorine and carbon nuclei provides additional structural confirmation [10].

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within 11-mercaptoundecyl trifluoroacetate [24] [27] [42]. The thiol group exhibits a distinctive S-H stretching vibration typically appearing around 2500-2600 cm⁻¹ [24] [45]. This absorption band serves as a diagnostic feature for confirming the presence of the mercapto functionality [24] [45].

The carbonyl group of the trifluoroacetate ester demonstrates a strong absorption band in the 1750-1780 cm⁻¹ region [24] [42] [44]. The exact frequency depends on the electronic effects of the trifluoromethyl group, which shifts the carbonyl stretch to higher frequencies compared to non-fluorinated esters [24] [42]. This upward shift reflects the electron-withdrawing nature of the fluorine atoms [24].

C-F stretching vibrations appear in the fingerprint region between 1000-1400 cm⁻¹ [24] [44]. The trifluoromethyl group produces multiple absorption bands in this range due to the different vibrational modes of the C-F bonds [24]. These bands provide confirmation of the fluorinated nature of the ester group [24].

The alkyl chain carbons contribute characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region [24] [44]. Methylene groups show typical absorption patterns around 2920 and 2850 cm⁻¹ [24] [44]. The C-O stretching of the ester linkage appears in the 1000-1300 cm⁻¹ range [24] [44].

Functional GroupWavenumber (cm⁻¹)Intensity
S-H stretch2500-2600Medium
C=O stretch (ester)1750-1780Strong
C-F stretch1000-1400Strong
C-H stretch (alkyl)2800-3000Strong
C-O stretch1000-1300Strong

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural fragmentation information for 11-mercaptoundecyl trifluoroacetate [2] [3] [26]. The molecular ion peak appears at m/z 300.38, corresponding to the calculated molecular weight [2] [3]. The isotope pattern reflects the presence of sulfur and fluorine atoms within the molecular structure [2] [3].

Fragmentation patterns reveal characteristic loss of functional groups and chain segments [26]. Common fragmentation pathways include loss of the trifluoroacetate group (loss of 113 mass units), producing fragments corresponding to the undecyl thiol portion [26]. Sequential loss of methylene units from the alkyl chain creates a series of peaks differing by 14 mass units [26].

The base peak often corresponds to fragments containing the trifluoroacetate group due to the stability imparted by the electron-withdrawing fluorine atoms [26]. Fragments containing the thiol group may show characteristic isotope patterns due to the natural abundance of sulfur isotopes [26].

Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through controlled fragmentation of selected precursor ions [26]. Collision-induced dissociation reveals specific bond cleavage patterns that confirm the connectivity between functional groups [26].

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy offers surface-sensitive analysis of 11-mercaptoundecyl trifluoroacetate, particularly valuable for studying self-assembled monolayers and surface interactions [26]. The technique provides element-specific information about binding energies and chemical environments [26]. Carbon 1s photoelectron peaks reveal different carbon environments corresponding to alkyl carbons, carbonyl carbon, and trifluoromethyl carbon [26].

Sulfur 2p photoelectron spectroscopy provides specific information about the thiol functionality [26]. The binding energy of sulfur reflects the chemical environment and oxidation state of the sulfur atom [26]. Differences in binding energy help distinguish between thiol and disulfide forms of the compound [26].

Fluorine 1s photoelectron peaks confirm the presence of fluorine atoms in the trifluoroacetate group [26]. The binding energy values reflect the highly electronegative nature of fluorine and its bonding environment [26]. The intensity ratios between different elements provide quantitative information about surface composition [26].

From Mercaptoalcohols

The synthesis of 11-mercaptoundecyl trifluoroacetate from mercaptoalcohols represents a direct and efficient approach that capitalizes on the reactivity of both functional groups present in the starting material [1] [2]. This methodology typically employs 11-mercaptoundecanol as the primary starting material, which undergoes esterification of the hydroxyl group while preserving the terminal thiol functionality.

The most commonly employed approach involves the reaction of 11-mercaptoundecanol with trifluoroacetic anhydride in the presence of a mild base such as pyridine or triethylamine [3] . The reaction proceeds under relatively mild conditions, typically at temperatures ranging from 0 to 20°C, which helps minimize side reactions and decomposition of the sensitive thiol group [5] [6]. The reaction mechanism involves nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of trifluoroacetic anhydride, followed by elimination of trifluoroacetic acid.

Reaction conditions have been optimized to achieve yields ranging from 85-95% with reaction times of 2-4 hours [1]. The use of anhydrous solvents such as dichloromethane or acetonitrile is essential to prevent hydrolysis of the trifluoroacetic anhydride reagent [7] [8]. Temperature control is critical, as elevated temperatures can lead to oxidation of the thiol group to form disulfide bonds, reducing the overall yield of the desired product.

Alternative approaches utilizing trifluoroacetyl chloride have also been developed, though these require more stringent anhydrous conditions due to the higher reactivity of the acid chloride [9]. These methods typically employ temperatures between -10 to 10°C and utilize tertiary amine bases to neutralize the hydrogen chloride byproduct formed during the reaction.

Trifluoroacetylation of Thiol-Terminated Compounds

The direct trifluoroacetylation of thiol-terminated compounds offers an alternative synthetic route that focuses on selective modification of the terminal thiol functionality [10] . This approach is particularly valuable when the thiol group needs to be protected or activated for subsequent chemical transformations.

The most effective methodology involves the reaction of thiol-terminated undecyl compounds with trifluoroacetyl chloride under carefully controlled conditions [3] [6]. The reaction is typically conducted at temperatures between -40 to 20°C to minimize competing reactions and ensure high selectivity for the thiol group [3]. The use of an inert atmosphere is essential to prevent oxidation of the thiol substrate.

The reaction mechanism proceeds through the formation of a trifluoroacetyl-thiol intermediate, which rapidly eliminates hydrogen chloride to form the desired trifluoroacetate ester . The choice of solvent is critical, with dichloromethane, chloroform, or acetonitrile being preferred due to their ability to dissolve both reactants while remaining inert under the reaction conditions [7] [8].

Yields for this methodology typically range from 88-99% when optimized conditions are employed [3]. The reaction time is generally shorter than the mercaptoalcohol approach, requiring only 1-3 hours for complete conversion. The use of excess trifluoroacetyl chloride (1.1-1.2 equivalents) helps drive the reaction to completion while minimizing the formation of byproducts.

Base catalysis can be employed to accelerate the reaction, with triethylamine or diisopropylethylamine being commonly used [2] [11]. However, the amount of base must be carefully controlled to prevent competing saponification reactions that can reduce the overall yield.

Purification Techniques

The purification of 11-mercaptoundecyl trifluoroacetate requires specialized techniques that account for the unique properties of both the thiol functionality and the trifluoroacetate ester group. The compound exhibits moderate volatility and sensitivity to oxidative conditions, necessitating careful selection of purification methods [12] [13].

Column chromatography represents the most widely used purification technique for this compound [14] [15]. Silica gel is typically employed as the stationary phase, with gradient elution using hexane and ethyl acetate mixtures providing optimal separation [12]. The elution typically begins with pure hexane to remove non-polar impurities, followed by gradual introduction of ethyl acetate to elute the target compound. Typical ratios range from 95:5 to 80:20 hexane:ethyl acetate, with the exact composition depending on the nature of the impurities present.

The use of thin-layer chromatography for monitoring the purification process is essential, with visualization typically achieved using UV light at 254 nm or iodine vapor staining [7] [8]. Care must be taken to minimize exposure to air during the chromatographic process to prevent oxidation of the thiol group.

Crystallization techniques have also been successfully employed for purification, particularly when high-purity material is required [16] [17]. The compound can be crystallized from ethanol-water mixtures or from hexane at reduced temperatures [18] [15]. The crystallization process typically involves dissolving the crude product in hot ethanol, followed by gradual addition of water until the solution becomes turbid. Slow cooling to 0°C or below promotes the formation of well-formed crystals with high purity.

Recrystallization conditions must be optimized to prevent decomposition or side reactions. The use of antioxidants such as butylated hydroxytoluene in small quantities can help prevent oxidation during the crystallization process [15]. Multiple recrystallization cycles may be necessary to achieve the desired purity level, typically 95-98%.

Distillation under reduced pressure can also be employed for purification, though care must be taken due to the thermal sensitivity of the compound [19]. Vacuum distillation at pressures below 10 mmHg allows for purification at temperatures below 100°C, minimizing thermal decomposition. The distillation typically yields material with 85-92% purity, though this may be sufficient for certain applications.

Analytical Methods for Purity Assessment

Comprehensive purity assessment of 11-mercaptoundecyl trifluoroacetate requires multiple analytical techniques due to the presence of both organic and fluorinated functional groups [20] [21]. Each analytical method provides unique information about different aspects of compound purity and identity.

Nuclear Magnetic Resonance spectroscopy represents the most informative analytical technique for this compound [21] [22]. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy provides detailed information about the organic backbone and can readily identify impurities or side products [23]. The characteristic chemical shifts include the methylene protons adjacent to the trifluoroacetate ester (typically around 4.3-4.5 ppm) and the terminal thiol proton (around 1.3-1.4 ppm when present) [21].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy offers complementary information about the carbon framework and can detect minor impurities that may not be visible in ¹H Nuclear Magnetic Resonance spectra [21]. The trifluoroacetate carbonyl carbon typically appears around 157-158 ppm, while the trifluoromethyl carbon shows characteristic coupling patterns due to the fluorine nuclei.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy provides the highest sensitivity for detecting fluorinated impurities and is particularly useful for assessing the purity of the trifluoroacetate group [24] [22] [25]. The trifluoromethyl group typically appears as a sharp singlet around -75 ppm relative to trifluoroacetic acid as an external standard [22]. This technique can detect fluorinated impurities at levels below 0.1% and is essential for quality control applications.

Mass spectrometry, particularly electrospray ionization mass spectrometry, provides molecular weight confirmation and can detect trace impurities [26] [27]. The molecular ion peak for 11-mercaptoundecyl trifluoroacetate appears at m/z 300.38, with characteristic fragmentation patterns that can confirm the structure [28]. Tandem mass spectrometry methods can provide additional structural information and improve detection limits for impurities.

Gas chromatography coupled with mass spectrometry offers excellent separation capabilities and can quantify volatile impurities that may be present [19] [27] [29]. The compound typically elutes with a retention time that depends on the column type and conditions used, but provides excellent resolution from structurally similar impurities [19].

High Performance Liquid Chromatography methods have been developed specifically for trifluoroacetate compounds and can provide quantitative purity analysis [13] [30] [20]. The use of reverse-phase columns with water-acetonitrile mobile phases containing trifluoroacetic acid as a modifier provides optimal separation and peak shape [31] [32]. Detection can be accomplished using ultraviolet detection at 200-220 nm or by mass spectrometry for enhanced selectivity.

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11-Sulfanylundecyl trifluoroacetate

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Last modified: 04-14-2024

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